
3-(3-Nitrophenoxy)piperidine
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Overview
Description
3-(3-Nitrophenoxy)piperidine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)piperidine typically involves the reaction of 3-nitrophenol with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 3-nitrophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenoxy)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The piperidine ring can be oxidized under specific conditions to form piperidinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-(3-Aminophenoxy)piperidine.
Substitution: Various substituted phenoxy piperidines depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
3-(3-Nitrophenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)piperidine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The nitrophenoxy group may play a role in its biological activity by interacting with cellular proteins and enzymes. The piperidine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
3-(4-Nitrophenoxy)piperidine: A structural isomer with similar properties but different reactivity.
Uniqueness: 3-(3-Nitrophenoxy)piperidine is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .
Properties
IUPAC Name |
3-(3-nitrophenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVNFHKMNOBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647906 |
Source
|
Record name | 3-(3-Nitrophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-44-0 |
Source
|
Record name | 3-(3-Nitrophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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